molecular formula C12H6Cl3NO2 B12531617 Quinolin-8-yl 2,3,3-trichloroprop-2-enoate CAS No. 654646-35-2

Quinolin-8-yl 2,3,3-trichloroprop-2-enoate

Cat. No.: B12531617
CAS No.: 654646-35-2
M. Wt: 302.5 g/mol
InChI Key: AVKBSDQYTGKGOZ-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C₁₂H₆Cl₃NO₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline moiety attached to a trichloropropenoate group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate typically involves the esterification of quinolin-8-ol with 2,3,3-trichloropropenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloropropenoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinolin-8-yl 2,3,3-trichloropropanoate.

    Reduction: Formation of quinolin-8-yl 2,3-dichloroprop-2-enoate.

    Substitution: Formation of quinolin-8-yl 2,3,3-trichloroprop-2-enamine.

Scientific Research Applications

Quinolin-8-yl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the trichloropropenoate group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activities. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 2,3-dichloroprop-2-enoate
  • Quinolin-8-yl 2,3,3-tribromoprop-2-enoate
  • Quinolin-8-yl 2,3,3-trifluoroprop-2-enoate

Uniqueness

Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is unique due to the presence of three chlorine atoms in the propenoate group, which enhances its reactivity and potential biological activities. The specific arrangement of these chlorine atoms allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

654646-35-2

Molecular Formula

C12H6Cl3NO2

Molecular Weight

302.5 g/mol

IUPAC Name

quinolin-8-yl 2,3,3-trichloroprop-2-enoate

InChI

InChI=1S/C12H6Cl3NO2/c13-9(11(14)15)12(17)18-8-5-1-3-7-4-2-6-16-10(7)8/h1-6H

InChI Key

AVKBSDQYTGKGOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C(=C(Cl)Cl)Cl)N=CC=C2

Origin of Product

United States

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